

# A Technical Guide to a C13H13NO Tetrahydrobenzoquinoline Derivative: Synthesis, Properties, and Biological Activities

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1,2,3,4-  
*Tetrahydrobenzo(h)quinolin-3-ol*

**Cat. No.:** B1347071

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a specific tetrahydrobenzoquinoline derivative with the molecular formula C13H13NO. The focus is on its chemical identity, synthetic methodologies, and reported biological activities, presented in a manner accessible to researchers and professionals in the field of drug development.

## IUPAC Name and Chemical Properties

The tetrahydrobenzoquinoline derivative with the molecular formula C13H13NO is identified by the IUPAC name 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol.<sup>[1]</sup> Key chemical properties of this compound are summarized in the table below.

| Property                  | Value                                     | Source     |
|---------------------------|-------------------------------------------|------------|
| Molecular Formula         | C13H13NO                                  | PubChem[1] |
| Molecular Weight          | 199.25 g/mol                              | PubChem[1] |
| CAS Number                | 5423-67-6                                 | PubChem[1] |
| Appearance                | White crystalline solid                   | ChemBK[2]  |
| Melting Point             | 148-150 °C                                | ChemBK[2]  |
| Boiling Point (Predicted) | 424.3±34.0 °C                             | ChemBK[2]  |
| Solubility                | Soluble in chloroform, ethanol, and ether | ChemBK[2]  |

## Synthesis of Tetrahydrobenzoquinoline Derivatives

While a specific, detailed protocol for the synthesis of 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol via hydrogenation reduction has been mentioned, a more thoroughly documented and versatile method for a related class of these derivatives involves a one-pot multicomponent reaction.[2] [3] This approach allows for the generation of a library of diversely substituted arylated tetrahydrobenzo[h]quinoline-3-carbonitriles.

### Experimental Protocol: General Procedure for the Synthesis of Arylated Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivatives[3]

- **Reactants:** In a 100 ml round-bottomed flask, combine 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (1 mmol), ethyl cyanoacetate (1.1 mmol), an appropriate aromatic aldehyde (1 mmol), and ammonium acetate (1 mmol).
- **Solvent:** Add n-butanol (20 ml) to the flask.
- **Reaction:** The reaction mixture is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of dichloromethane and methanol as the mobile phase.
- **Work-up:** Upon completion of the reaction, the mixture is cooled to room temperature. The resulting solid product is filtered, washed with a cold solvent (e.g., ethanol), and dried to

afford the purified arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivative.

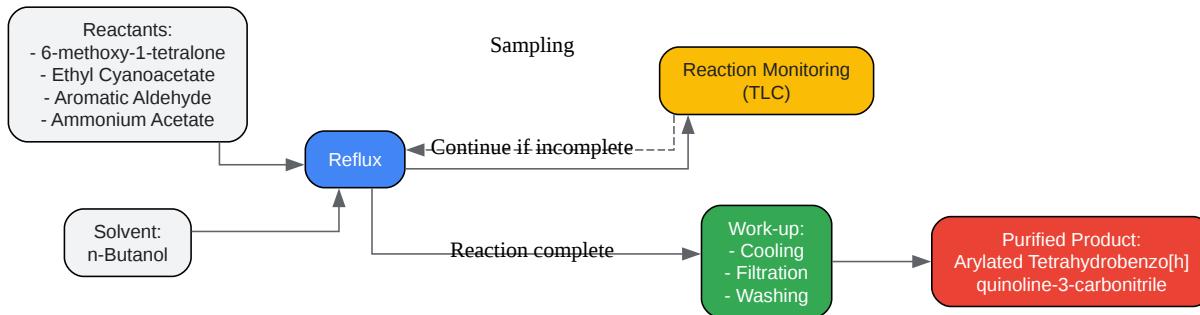
- Characterization: The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as EI-MS, HREI-MS, <sup>1</sup>H NMR, and <sup>13</sup>C NMR.

## Biological Activities and Quantitative Data

Tetrahydrobenzoquinoline derivatives exhibit a wide range of pharmacological and biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties.[2] A study on a series of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives demonstrated their potential as antidiabetic agents through the inhibition of  $\alpha$ -amylase and  $\alpha$ -glucosidase enzymes.[3]

Table of In Vitro  $\alpha$ -Amylase and  $\alpha$ -Glucosidase Inhibitory Activity[3]

| Compound            | $\alpha$ -Amylase IC <sub>50</sub> (μM) | $\alpha$ -Glucosidase IC <sub>50</sub> (μM) |
|---------------------|-----------------------------------------|---------------------------------------------|
| 2                   | 15.14 ± 0.15                            | 9.23 ± 0.11                                 |
| 3                   | 12.33 ± 0.12                            | 7.65 ± 0.09                                 |
| 4                   | 9.87 ± 0.10                             | 5.12 ± 0.07                                 |
| 5                   | 6.21 ± 0.08                             | 3.45 ± 0.05                                 |
| 12                  | 10.56 ± 0.11                            | 6.88 ± 0.08                                 |
| 13                  | 8.43 ± 0.09                             | 4.21 ± 0.06                                 |
| 19                  | 3.42 ± 0.05                             | 0.65 ± 0.02                                 |
| 32                  | 13.78 ± 0.14                            | 8.14 ± 0.10                                 |
| 33                  | 11.91 ± 0.13                            | 7.01 ± 0.09                                 |
| 34                  | 7.54 ± 0.09                             | 3.98 ± 0.06                                 |
| Acarbose (Standard) | 14.35 ± 0.13                            | Not Reported                                |


Note: The compound numbers are as reported in the cited literature.

Additionally, other studies on various tetrahydroquinoline derivatives have shown significant anti-inflammatory, analgesic, and antioxidant activities.[4][5]

## Visualizations

Diagram of the One-Pot Synthesis of Arylated Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivatives

The following diagram illustrates the workflow for the one-pot multicomponent synthesis of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives.



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the one-pot synthesis of tetrahydrobenzoquinoline derivatives.

This guide provides a foundational understanding of the C<sub>13</sub>H<sub>13</sub>NO tetrahydrobenzoquinoline derivative, 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol, and related compounds. The presented synthetic protocol and biological activity data for analogous structures offer valuable insights for researchers engaged in the design and development of novel therapeutic agents based on the tetrahydrobenzoquinoline scaffold.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol | C13H13NO | CID 95477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential of Tetrahydrofuran/Pyrano Quinoline and Benzo[b]furoindolyl Derivatives in Acute Inflammation, Pain and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to a C13H13NO Tetrahydrobenzoquinoline Derivative: Synthesis, Properties, and Biological Activities]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1347071#iupac-name-for-c13h13no-tetrahydrobenzoquinoline-derivative>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)